ap-dUTP

Overview

Description

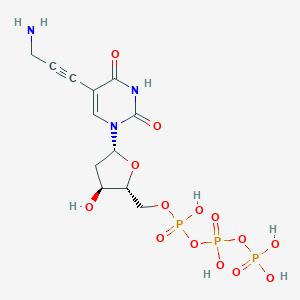

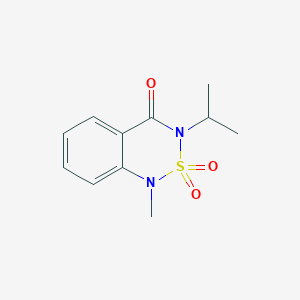

Ap-dUTP is a modified nucleotide that is used in scientific research as a tool to study DNA damage and repair mechanisms. It is a fluorescent analog of dUTP, which can be incorporated into DNA during replication and can be detected using various techniques.

Scientific Research Applications

Endogenous AP Sites in Eukaryotes : Guillet and Boiteux (2003) found that the dUTP pool is a significant source of endogenous AP (apurinic/apyrimidinic) sites in eukaryotes (Guillet & Boiteux, 2003).

Visualization of Chromosome Territories : Zink et al. (1998) demonstrated that Cy3-AP3-dUTP labeling in living human cells allows for in vivo visualization of individual chromosome territories and subchromosomal foci (Zink et al., 1998).

Prognostic Marker in Tumor Biopsies : Gorczyca, Gong, and Darżynkiewicz (1993) found that DNA strand breaks in apoptotic cells, induced by topoisomerase inhibitors, can be used as a prognostic marker in tumor biopsies (Gorczyca, Gong, & Darżynkiewicz, 1993).

Apoptosis in Human Trabecular Meshwork Tissue : Baleriola et al. (2008) utilized TdT-mediated dUTP nick end labeling to study apoptosis in human trabecular meshwork tissue, noting an accumulation of apoptotic cells in patients with primary open-angle glaucoma (Baleriola et al., 2008).

Control of Virulence Gene Transfer in Phages : Tormo-Más et al. (2013) found that phage dUTPases control the transfer of SaPI-encoded virulence factors by switching between active and inactive conformations, acting like proto-oncogenic G proteins (Tormo-Más et al., 2013).

Detection and Analysis of Apoptosis : Li et al. (1995) developed flow cytometric methods using biotinylated dUTP (b-dUTP) and digoxigenin-conjugated dUTP (d-dUTP) to identify endonuclease-induced DNA strand breaks during apoptosis (Li et al., 1995).

TUNEL Technique for Apoptosis Identification : Sanders and Wride (1996) highlighted the use of the TUNEL technique for ultrastructural identification of apoptotic nuclei, which is particularly useful for demonstrating apoptosis in paraffin sections (Sanders & Wride, 1996).

Modified TUNEL Protocol for Apoptosis Detection : Lebon et al. (2015) developed a modified TUNEL protocol that allows detection of both caspase-dependent and independent pathways of apoptosis, providing a more comprehensive understanding of cell death induced by treatments (Lebon et al., 2015).

Mechanism of Action

Target of Action

The primary target of ap-dUTP is the enzyme dUTPase . This enzyme is responsible for the hydrolysis of dUTP to dUMP within cells . It plays a crucial role in maintaining DNA integrity in dividing cells .

Mode of Action

This compound interacts with its target, dUTPase, by being incorporated into the enzyme’s active site . The dUTPase enzymatic cycle consists of at least four distinct steps :

Biochemical Pathways

The action of this compound affects the biochemical pathway of pyrimidine metabolism . It provides dUMP for thymidylate biosynthesis . In addition, it is involved in the repair of spontaneous AP sites and 3′-blocked single strand breaks (SSBs) resulting from the chemical or enzymatic (AP lyase) cleavage of AP sites in DNA .

Pharmacokinetics

It’s important to note that the compound’s interaction with its target, dUTPase, and its incorporation into DNA would be key factors influencing its pharmacokinetic properties .

Result of Action

The action of this compound results in the production of amine-modified DNA . This can then be labeled with any amine-reactive dye or hapten . The action of this compound is essential in maintaining DNA integrity in dividing cells . It prevents high rates of uracil incorporation into newly synthesized DNA .

Biochemical Analysis

Biochemical Properties

Ap-dUTP interacts with several enzymes and proteins in biochemical reactions. The terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay uses this compound to label the free 3ʹ-hydroxyl termini of fragmented genomic DNA . This interaction allows for the visualization of nuclei containing fragmented DNA .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by enabling the detection of apoptotic cells through the TUNEL assay . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its incorporation onto the free 3′-hydroxyl termini of fragmented genomic DNA by the enzyme terminal deoxynucleotidyl transferase (TdT) during the TUNEL assay . This results in the labeling of the exposed termini of DNA, enabling the visualization of nuclei containing fragmented DNA .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA fragmentation during apoptosis . It interacts with the enzyme TdT during the TUNEL assay .

properties

IUPAC Name |

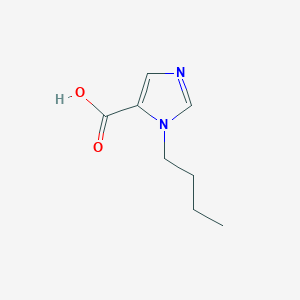

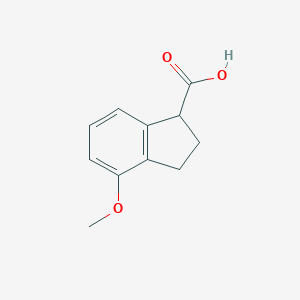

[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGIMXKBIBMKBL-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)

![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)